N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide
Description
N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is a structurally complex heterocyclic compound featuring a fused cyclohepta[c]pyrazole core linked via a carboxamide group to a 1,3,4-thiadiazole ring substituted with a methoxymethyl moiety. This hybrid architecture combines the pharmacological versatility of pyrazole and thiadiazole systems, which are known for their roles in drug discovery, agrochemicals, and materials science . The methoxymethyl substituent on the thiadiazole ring may enhance solubility and metabolic stability compared to alkylthio or arylthio groups observed in related compounds .
Properties
Molecular Formula |
C13H17N5O2S |
|---|---|
Molecular Weight |
307.37 g/mol |
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H17N5O2S/c1-20-7-10-16-18-13(21-10)14-12(19)11-8-5-3-2-4-6-9(8)15-17-11/h2-7H2,1H3,(H,15,17)(H,14,18,19) |
InChI Key |
CHQSRZYFPFPCPM-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)C2=NNC3=C2CCCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with formic acid under reflux conditions.
Methoxymethylation: The thiadiazole intermediate is then treated with methoxymethyl chloride in the presence of a base such as sodium hydride to introduce the methoxymethyl group.
Cycloheptapyrazole Formation: The cycloheptapyrazole ring is formed by cyclization of a suitable precursor, often involving a condensation reaction with hydrazine derivatives.
Coupling Reaction: Finally, the thiadiazole and cycloheptapyrazole intermediates are coupled using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using batch processing techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the thiadiazole ring, potentially converting it into a more reduced form such as a thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxymethyl group, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Structure and Composition
- Molecular Formula : C13H16N4O2S
- Molecular Weight : 284.36 g/mol
- IUPAC Name : N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide
Physical Properties
The compound's structure includes a thiadiazole ring and a pyrazole moiety, which are known for their biological activities. The presence of the methoxymethyl group enhances its solubility and bioavailability.
Antimicrobial Activity
Research has shown that derivatives of pyrazoles exhibit significant antimicrobial properties. The compound may share similar properties due to its structural characteristics. For example:
- Study Findings : A series of pyrazole derivatives were tested against various bacterial strains such as E. coli and Staphylococcus aureus, showing promising antibacterial activity .
Anti-inflammatory Properties
Pyrazole derivatives are also recognized for their anti-inflammatory effects. The compound's potential in this area can be explored through:
- Mechanism of Action : Inhibition of pro-inflammatory cytokines has been observed in related compounds, suggesting that this compound may exhibit similar mechanisms .
Anticancer Activity
Recent studies have indicated that pyrazole derivatives can inhibit the growth of cancer cells. The compound could be evaluated for:
- Cell Line Studies : Compounds with similar structures have shown efficacy against various cancer cell lines through induction of apoptosis .
Potential as an Antifungal Agent
Emerging research highlights the antifungal potential of pyrazole derivatives:
- Case Study : A related pyrazole derivative was effective against fungal pathogens responsible for plant diseases . This suggests that the compound could be further investigated for agricultural applications.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity.
Comparison with Similar Compounds
Table 1: Substituent Effects on Thiadiazole Derivatives
Core Structural Comparisons
- Pyrazole vs. cyclohepta[c]pyrazole : The target compound’s seven-membered cyclohepta[c]pyrazole core differs from simpler pyrazole or dihydropyrazole systems (e.g., 4,5-dihydro-1H-pyrazole-1-carbothioamides in ). The expanded ring may influence conformational flexibility and binding interactions in biological targets .
- Carboxamide vs.
Table 2: Core Structure and Functional Group Comparisons
Biological Activity
N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is a compound that incorporates the 1,3,4-thiadiazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound based on recent studies and findings.
- Molecular Formula : C11H17N3O2S
- Molecular Weight : 255.34 g/mol
- CAS Number : 685847-69-2
Anticancer Activity
The thiadiazole derivatives have shown significant anticancer potential. Research indicates that compounds containing the 1,3,4-thiadiazole nucleus can inhibit key enzymes involved in cancer cell proliferation:
- Inhibition of IMPDH : Some derivatives have been identified as inhibitors of inosine monophosphate dehydrogenase (IMPDH), crucial for guanosine nucleotide synthesis in cancer cells .
- Topoisomerase Inhibition : The derivatives also exhibit activity against topoisomerase II and histone deacetylase, which are important targets in cancer therapy .
Antimicrobial Activity
Compounds based on the thiadiazole structure have demonstrated antimicrobial properties against various pathogens. Studies have shown that modifications to the thiadiazole ring can enhance antibacterial efficacy:
- Structure-Activity Relationship : Substituents on the thiadiazole ring influence antimicrobial potency. For instance, compounds with specific functional groups exhibit improved inhibitory activity against bacterial strains .
Anthelmintic Activity
The compound has been evaluated for its anthelmintic properties. In vitro studies have shown promising results against helminthic infections:
- Efficacy in Helminth Control : The presence of specific substituents in the thiadiazole structure has been linked to increased efficacy in inhibiting helminth growth .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of thiadiazole derivatives:
- Synthesis and Evaluation : A study synthesized various 1,3,4-thiadiazole derivatives and assessed their anticancer properties. Compounds showed up to a 155% increase in inhibition compared to standard treatments .
- Molecular Docking Studies : Molecular docking studies revealed that certain derivatives interact favorably with target proteins involved in cancer progression. The binding energies observed were indicative of strong interactions .
- Apoptotic Induction : Research demonstrated that these compounds can induce apoptosis in cancer cell lines such as MCF-7 and LoVo cells, with significant increases in apoptotic cell populations observed after treatment .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
